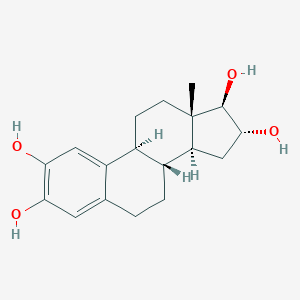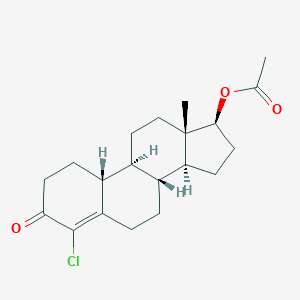
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester typically involves the esterification of phthalic anhydride with dimethylcyclohexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously removed to maintain optimal reaction conditions. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Phthalic acid and dimethylcyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester
- 1,2-Benzenedicarboxylic acid, butyl 2-ethylhexyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mono(dimethylcyclohexyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its use as a plasticizer is particularly notable for its ability to enhance the flexibility and durability of polymer products .
Propiedades
Número CAS |
1322-94-7 |
|---|---|
Fórmula molecular |
C16H19O4- |
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
2-(4,4-dimethylcyclohexyl)oxycarbonylbenzoate |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-7-11(8-10-16)20-15(19)13-6-4-3-5-12(13)14(17)18/h3-6,11H,7-10H2,1-2H3,(H,17,18)/p-1 |
Clave InChI |
GPIZVEQCOQOIPD-UHFFFAOYSA-M |
SMILES |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O)C |
SMILES canónico |
CC1(CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)[O-])C |
| 1322-94-7 | |
Pictogramas |
Irritant |
Sinónimos |
(dimethylcyclohexyl) hydrogen phthalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



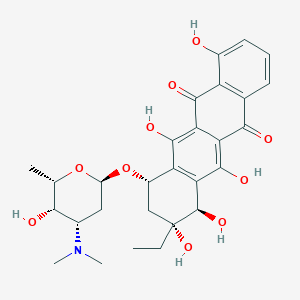

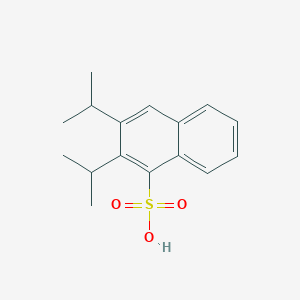


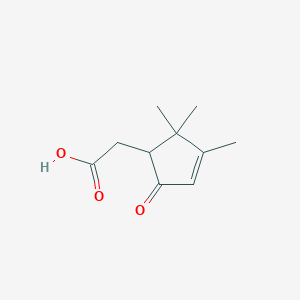
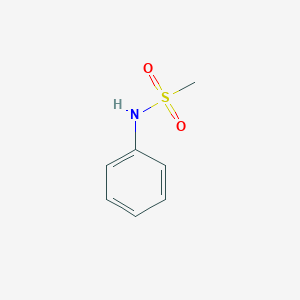


![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
